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molecular formula HfN4O12 B098167 Hafnium tetranitrate CAS No. 15509-05-4

Hafnium tetranitrate

Cat. No. B098167
M. Wt: 426.5 g/mol
InChI Key: TZNXTUDMYCRCAP-UHFFFAOYSA-N
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Patent
US06899858B2

Procedure details

Nitrogen is produced as a result of the reaction between phosphorus pentoxide (P2O5) and fuming nitric acid (HNO3). P2O5is placed in flask 12. Fuming nitric acid is placed in dropping funnel 14 and is slowly dropped into the P2O5 in flask 12. Hafnium tetrachloride is placed in flask 20, with stirring bar 22, and is cooled using liquid nitrogen bath 26. When fuming nitric acid is dropped into flask 12 and quickly reacted with P2O5, N2O5 is produced, and condensed into flask 20. When sufficient N2O5 is generated, flask 20 is disconnected from flask 12, and warmed up to about 30° C. After refluxing in N2O5 for a while, e.g., about 30 minutes, hafnium nitrate is produced in high yield. P2O5+2HNO3→N2O5+2HPO3  (5) 4N2O5+HfCl4→Hf(HNO3)4+4NO2Cl  (6)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[Cl-].[Cl-].[Cl-].[Cl-].[Hf+4:23]>>[N+:1]([O-:4])([O-:3])=[O:2].[Hf+4:23].[N+:1]([O-:4])([O-:3])=[O:2].[N+:1]([O-:4])([O-:3])=[O:2].[N+:1]([O-:4])([O-:3])=[O:2] |f:2.3.4.5.6,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].[Hf+4]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
20, with stirring bar 22
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
P2O5is placed in flask
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
ADDITION
Type
ADDITION
Details
is dropped into flask 12
CUSTOM
Type
CUSTOM
Details
N2O5 is produced
CUSTOM
Type
CUSTOM
Details
condensed into flask 20
CUSTOM
Type
CUSTOM
Details
flask 20 is disconnected from flask
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing in N2O5 for a while, e.g., about 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Hf+4].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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